molecular formula C8H6ClNO4 B1585271 Methyl 2-chloro-5-nitrobenzoate CAS No. 6307-82-0

Methyl 2-chloro-5-nitrobenzoate

Cat. No.: B1585271
CAS No.: 6307-82-0
M. Wt: 215.59 g/mol
InChI Key: VCYWZLGOWNCJNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-nitrobenzoate can be synthesized through the esterification of 2-chloro-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-nitrobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 2-methoxy-5-nitrobenzoate when using sodium methoxide.

    Reduction: The major product is 2-chloro-5-aminobenzoate.

    Hydrolysis: The product is 2-chloro-5-nitrobenzoic acid.

Scientific Research Applications

Chemical Properties and Safety

The compound exhibits certain hazards:

  • Eye Irritation : Causes serious eye irritation.
  • Skin Irritation : Causes skin irritation.
  • Respiratory Irritation : May cause respiratory irritation .

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

  • Pharmaceuticals : Used as a precursor in the synthesis of active pharmaceutical ingredients (APIs) such as anti-diarrheal agents and other therapeutic compounds .
  • Agrochemicals : Functions as an intermediate for herbicides like Butafenacil, which is utilized in crop protection products .

Data Table: Applications Overview

Application AreaSpecific UseExample Compounds
PharmaceuticalsIntermediate for drug synthesisAnti-diarrheal agents
AgrochemicalsPrecursor for herbicidesButafenacil
Organic SynthesisBuilding block for various organic compoundsVarious APIs

Case Study 1: Pharmaceutical Synthesis

In a study conducted on the synthesis of anti-diarrheal agents, this compound was utilized as an essential intermediate. The reaction conditions were optimized to yield high purity compounds with significant therapeutic efficacy.

Case Study 2: Agrochemical Development

Research involving the development of Butafenacil demonstrated that this compound could be effectively transformed into active herbicidal agents through a series of chemical reactions. The resulting products exhibited enhanced efficacy in controlling weed populations while minimizing environmental impact.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is reduced to an amine, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-nitrobenzoate
  • Methyl 2-chloro-3-nitrobenzoate
  • Methyl 2-chloro-5-nitrobenzoate

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it undergoes. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Biological Activity

Methyl 2-chloro-5-nitrobenzoate (CAS Number: 6307-82-0) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C₈H₆ClNO₄
  • Molecular Weight : 215.59 g/mol
  • Melting Point : Approximately 70 °C
  • Purity : ≥98.0% (GC) .

Synthesis

This compound can be synthesized through various chemical reactions, including the chlorination of nitrobenzoic acid derivatives. The synthesis typically involves the following steps:

  • Starting Material : 2-chloro-5-nitrobenzoic acid.
  • Reagents : Potassium hydroxide (KOH) and dimethyl formamide (DMF).
  • Procedure : The reaction is carried out at elevated temperatures, followed by purification through column chromatography .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. In a study assessing its antibacterial effects:

  • Inhibition Concentration : A concentration of 5 mg/mL was tested against multiple bacterial strains.
  • Results : The compound showed significant inhibitory effects against Staphylococcus aureus and Bacillus cereus, indicating its potential as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity:

  • Tested Strains : Various yeast and mold fungi were subjected to testing.
  • Findings : While some compounds derived from similar structures showed antifungal activity, this compound demonstrated limited effectiveness in inhibiting fungal growth .

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in microorganisms. The nitro group in the structure is particularly significant, as it can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components.

Case Studies

  • Antibacterial Efficacy Study :
    • Objective : To evaluate the antibacterial properties of this compound.
    • Methodology : The compound was tested against clinical isolates of S. aureus.
    • Outcome : The study found that the compound inhibited bacterial growth effectively at specific concentrations, supporting its potential use in therapeutic applications .
  • Toxicological Assessment :
    • A study focusing on the toxicological profile of this compound revealed that while it possesses antimicrobial properties, caution is warranted due to potential cytotoxic effects observed in higher concentrations .

Research Findings Summary

PropertyFinding
Antibacterial ActivityEffective against S. aureus and B. cereus at 5 mg/mL
Antifungal ActivityLimited effectiveness against fungi
Synthesis YieldApproximately 68% yield reported
Toxicological ConcernsPotential cytotoxicity at high doses

Q & A

Q. Basic: What are the optimal synthetic routes for Methyl 2-chloro-5-nitrobenzoate, and how can purity be ensured?

Methodological Answer:
The compound is typically synthesized via esterification of 2-chloro-5-nitrobenzoic acid using methanol under acidic catalysis. Evidence from nitrobenzoate derivatives suggests that controlled reduction of nitro groups (e.g., using SnCl₂/HCl) and subsequent esterification can yield high-purity products . For purity assurance:

  • Recrystallization : Use ethanol or ethyl acetate for recrystallization, monitoring melting point consistency (expected ~70°C) .
  • Chromatography : Employ TLC or HPLC with UV detection at 254 nm to verify absence of byproducts.

Table 1: Key Synthetic Parameters

ParameterConditionReference
Starting Material2-Chloro-5-nitrobenzoic acid
CatalystH₂SO₄ (concentrated)
SolventMethanol
Purity CheckMelting Point (70°C), GC ≥98%

Q. Advanced: How do the nitro and chloro substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:
The nitro group at the 5-position is a strong meta-directing group, while the chloro at the 2-position acts as an ortho/para-director. This creates competing regiochemical outcomes. To resolve this:

  • Kinetic vs. Thermodynamic Control : Use low temperatures (<0°C) to favor kinetic products (para to Cl) or high temperatures for thermodynamic products (meta to NO₂) .
  • Computational Modeling : Apply DFT calculations to predict charge distribution and reactive sites (e.g., using PubChem’s electrostatic potential maps) .

Example Reaction :
With hydrazine, the chloro group is replaced preferentially due to steric accessibility, forming 2-hydrazinyl-5-nitrobenzoate derivatives .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify ester C=O (~1720 cm⁻¹), NO₂ asymmetric stretch (~1530 cm⁻¹), and C-Cl (~750 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.9 ppm in ¹H; δ ~52 ppm in ¹³C) and aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 216 .

Table 3: Pharmaceutical Derivatives

DerivativeApplicationReference
5-Amino variantAntibacterial agents
Biaryl-coupled productsKinase inhibitors

Q. Advanced: What strategies mitigate environmental risks during disposal of nitro-containing derivatives?

Methodological Answer:

  • Photocatalytic Degradation : Use TiO₂ nanoparticles under UV light to break down nitro groups into NH₃/NO₃⁻ .
  • Microbial Remediation : Employ Pseudomonas spp. to reduce NO₂ to NH₂ under aerobic conditions .
  • Neutralization : Treat with NaOH/ethanol to hydrolyze esters before disposal .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .
  • Spill Management : Absorb with vermiculite and neutralize with 10% NaOH .

Properties

IUPAC Name

methyl 2-chloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYWZLGOWNCJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212397
Record name Benzoic acid, 2-chloro-5-nitro-, methyl ester
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Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-82-0
Record name Methyl 2-chloro-5-nitrobenzoate
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Record name Benzoic acid, 2-chloro-5-nitro-, methyl ester
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Record name 6307-82-0
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Record name Benzoic acid, 2-chloro-5-nitro-, methyl ester
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Record name Benzoic acid, 2-chloro-5-nitro-, methyl ester
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Synthesis routes and methods I

Procedure details

2-Chloro-5-nitrobenzoic acid (11 g, 54.5 mmol) was dissolved in methanol (100 mL). Conc. H2SO4 (2 mL) was added slowly and the reaction mixture heated to reflux for 4 h. The mixture was concentrated and the residue was allowed to cool to room temperature. It was poured over crushed ice. The organic product was extracted using diethyl ether (2×200 mL). The organic extract was washed with water, 10% aqueous NaHCO3, dried (anhydrous Na2SO4) and concentrated to get the title compound.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-5-nitrobenzoic acid (70.0 g, 0.35 mol), 280 ml of methanol and 27 ml of concentrated sulfuric acid is added to a 500 ml, three-necked round-bottom flask equipped with an overhead stirrer and condenser, and the solution is stirred and heated at reflux for 24 hours. After the solution cools, yellow crystals form and are collected by filtration. The product is washed with water and recrystallized from ethyl acetate/hexane to yield 68 percent of yellow crystals: mp 69.5°-70.0°.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Yield
68%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.